Structural and Pharmacological Profiling of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine: A Versatile Building Block in Modern Drug Discovery
Structural and Pharmacological Profiling of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine: A Versatile Building Block in Modern Drug Discovery
Executive Summary
In the contemporary landscape of drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine represents a highly versatile, bifunctional scaffold bridging the gap between flat aromatic systems and complex aliphatic networks. By fusing an electron-rich thiophene ring with a saturated tetrahydropyran system, this molecule offers a unique spatial geometry, enhanced aqueous solubility, and a primary amine handle primed for rapid derivatization.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and medicinal chemists with an authoritative breakdown of this molecule's physicochemical properties, retrosynthetic viability, and proven applications in targeting central nervous system (CNS) disorders and infectious diseases.
Chemical Architecture & Physicochemical Profiling
The core of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine consists of a bicyclic thieno[3,2-c]pyran system. The nomenclature "4H,6H,7H" denotes the saturation of the pyran ring, meaning it acts structurally similar to a tetrahydropyran fused to a thiophene[1]. The "2-yl methanamine" indicates a primary aminomethyl group (-CH₂NH₂) attached at the alpha position (C-2) of the thiophene ring[2].
Causality in Scaffold Design
Why is this specific fusion highly valued in medicinal chemistry?
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Conformational Restriction: The bicyclic fusion restricts the rotational degrees of freedom, locking the oxygen and sulfur heteroatoms into a defined 3D vector. This reduces the entropic penalty upon binding to a target receptor.
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Fsp³ Enhancement: Unlike fully aromatic benzothiophenes, the saturated pyran ring increases the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ correlates directly with improved aqueous solubility and reduced off-target toxicity in clinical candidates.
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Hydrogen Bonding Potential: The pyran oxygen serves as a rigid hydrogen-bond acceptor, while the primary amine acts as both a donor and an acceptor, facilitating robust interactions with kinase hinge regions or G-protein coupled receptors (GPCRs).
Quantitative Physicochemical Data
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine | Standardized IUPAC nomenclature[1]. |
| CAS Number | 933696-81-2 | Unique identifier for regulatory and inventory compliance[2]. |
| Molecular Formula | C₈H₁₁NOS | Defines the exact atomic composition[1]. |
| Molecular Weight | 169.25 g/mol | Low MW (<300) ensures the building block is "Lead-like", allowing for extensive downstream functionalization without violating Lipinski's Rule of 5[2]. |
| Fsp³ (Fraction sp³) | 0.375 (3 out of 8 carbons) | The saturated pyran ring enhances 3D structural complexity and aqueous solubility. |
| Hydrogen Bond Donors | 1 (NH₂ group) | Essential for target engagement and salt-bridge formation. |
| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates interaction with target protein backbones. |
Synthetic Strategy & Retrosynthetic Analysis
The synthesis of the thieno[3,2-c]pyran core typically relies on the condensation of a saturated pyranone with a sulfur-containing reagent, followed by functionalization of the thiophene ring.
Retrosynthetic workflow for {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine.
Causality in Reagent Selection
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Step 1 & 2 (Core Assembly): Utilizing a Gewald-type reaction or condensation with methyl thioglycolate allows for the rapid, one-pot construction of the thiophene ring fused to the pyran system[3]. This is thermodynamically driven by the aromatization of the thiophene ring.
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Step 4 (Reduction): The conversion of a C-2 nitrile or oxime intermediate to the primary amine is typically achieved using strong hydride donors (e.g., LiAlH₄) or catalytic hydrogenation. Catalytic hydrogenation is preferred in scale-up scenarios to avoid the generation of stoichiometric aluminum waste.
Pharmacological Target Engagement & Applications
The thieno[3,2-c]pyran scaffold is not merely a structural novelty; it is a validated pharmacophore in several high-impact therapeutic areas.
A. Sigma (σ) Receptor Ligands for CNS Disorders
Spirocyclic derivatives based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework have been extensively developed as highly potent Sigma-1 (σ₁) and Sigma-2 (σ₂) receptor ligands[4]. These receptors are critical modulators of CNS activity, and ligands targeting them exhibit profound efficacy in the treatment of psychosis, neuropathic pain, and neurodegenerative diseases[5]. The thiophene ring acts as a bioisostere for phenyl rings, maintaining crucial π-π stacking interactions within the receptor pocket while altering the metabolic profile[4].
B. Anti-Tubercular Agents Targeting MmpL3
In the realm of infectious diseases, N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues have been identified through high-throughput phenotypic screening as potent bactericidal agents against Mycobacterium tuberculosis[6]. Genomic sequencing of resistant mutants revealed that these compounds directly inhibit MmpL3 , an essential membrane transporter responsible for the export of trehalose monomycolate[6]. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall (specifically trehalose dimycolate), leading to rapid cell death[6].
Pharmacological target engagement pathways of thieno[3,2-c]pyran scaffolds.
Experimental Protocols & Validation Systems
To ensure scientific integrity, any workflow utilizing {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine must be self-validating. Below are two foundational protocols for derivatization and stability testing.
Protocol 1: High-Throughput Amide Coupling Workflow
Objective: Derivatize the primary amine to generate a library of novel amides for structure-activity relationship (SAR) studies.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active O-Atab ester.
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Coupling: Add {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine (1.0 eq) to the activated mixture. Stir for 2-4 hours at room temperature.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The presence of the desired mass [M+H]⁺ confirms successful coupling.
Causality Check: HATU is specifically selected over EDC/NHS because it prevents epimerization of chiral carboxylic acids and provides superior reaction kinetics for primary amines. DIPEA is used as it is a non-nucleophilic base, ensuring it deprotonates the amine without competing for the activated ester.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Assess the metabolic liability of the thieno[3,2-c]pyran core to predict in vivo half-life.
Step-by-Step Methodology:
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Incubation: Prepare a 1 µM solution of the synthesized thieno[3,2-c]pyran derivative in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
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Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
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Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
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Validation (Centrifugation & LC-MS/MS): Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
Causality Check: The saturated pyran ring is a potential "soft spot" for oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes). Including a high-clearance control compound (like Verapamil) in a parallel assay validates that the microsomes are active. The internal standard ensures that any variations in LC-MS injection volume are normalized, providing a self-validating quantitative system.
References
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NextSDS Chemical Database. "Chemical substance information for {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine." NextSDS. 1
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Chemsrc. "(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanamine Properties." Chemsrc. 2
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Bioorganic & Medicinal Chemistry Letters. "Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents." PubMed. 3
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Journal of Medicinal Chemistry. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity." ACS Publications. 4
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PLOS One. "Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3." PLOS Journals. 6
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Google Patents. "Spiro[piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis." WO2008155132A1. 5
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- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. WO2008155132A1 - Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis - Google Patents [patents.google.com]
- 6. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 | PLOS One [journals.plos.org]
